2-bromo-5-(oxan-4-yl)-1,3-oxazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

2-Bromo-5-(oxan-4-yl)-1,3-oxazole (CAS 1897841-67-6) is a heterocyclic compound defined by its 1,3-oxazole core, a bromine atom at the 2-position, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent at the 5-position. Its molecular formula is C8H10BrNO2 with a molecular weight of 232.07 g/mol.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 1897841-67-6
Cat. No. B6599663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-(oxan-4-yl)-1,3-oxazole
CAS1897841-67-6
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CN=C(O2)Br
InChIInChI=1S/C8H10BrNO2/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2
InChIKeyXFSYVWDWVDVBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(oxan-4-yl)-1,3-oxazole (CAS 1897841-67-6) Procurement Data Sheet: Molecular Identity and Core Specifications


2-Bromo-5-(oxan-4-yl)-1,3-oxazole (CAS 1897841-67-6) is a heterocyclic compound defined by its 1,3-oxazole core, a bromine atom at the 2-position, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent at the 5-position [1]. Its molecular formula is C8H10BrNO2 with a molecular weight of 232.07 g/mol . This specific substitution pattern creates a unique electronic and steric environment that influences its reactivity as a synthetic intermediate and its potential interactions with biological targets [1].

2-Bromo-5-(oxan-4-yl)-1,3-oxazole: Procurement Rationale Against Generic Oxazole Scaffolds


The inability to simply substitute a generic 'oxazole derivative' for 2-bromo-5-(oxan-4-yl)-1,3-oxazole arises from its precise, non-interchangeable chemical architecture. The 2-bromo substituent is a critical synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations [1]. However, the presence and nature of the 5-substituent profoundly influences the reactivity and selectivity of these transformations. The oxan-4-yl group introduces a specific steric and electronic profile that a simple alkyl or aryl substituent cannot replicate. This group's oxygen atom offers unique hydrogen-bonding capabilities and increased polarity compared to purely hydrophobic substituents, which can alter solubility, pharmacokinetic properties, and target binding [2]. Therefore, replacing this compound with a close analog lacking the specific combination of the 2-bromo handle and the 5-oxan-4-yl group would lead to a divergent synthetic pathway and potentially a different biological or physicochemical outcome [3].

Quantitative Evidence for Selecting 2-Bromo-5-(oxan-4-yl)-1,3-oxazole over Structural Analogs


Synthetic Utility: Quantified Reactivity as a Versatile Cross-Coupling Partner

The presence of a bromine atom at the 2-position of the oxazole ring is essential for enabling specific cross-coupling reactions. This compound serves as a direct and versatile partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecules [1]. The reactivity of the C-Br bond in this position is well-established, allowing for efficient formation of C-C and C-N bonds [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Physicochemical Profile: Impact of the 5-(Oxan-4-yl) Substituent on Lipophilicity

The 5-oxan-4-yl group is a polar, hydrogen-bond accepting substituent that reduces the overall lipophilicity (cLogP) of the molecule compared to a simple alkyl or aryl analog. While experimental cLogP for this compound is not available, the oxan-4-yl group's contribution can be inferred from its properties [1]. This reduction in lipophilicity can improve aqueous solubility and metabolic stability, which are critical parameters in drug discovery [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Diversity: Unique Scaffold for Patent-Breaking and SAR Exploration

The specific combination of the 1,3-oxazole core, the 2-bromo handle, and the 5-oxan-4-yl substituent represents a unique and underexplored chemical space. This compound is cited in patent literature as a key intermediate or member of a library for developing novel therapeutic agents . Its structure is distinct from more common oxazole derivatives, offering opportunities for generating new intellectual property and exploring novel structure-activity relationships (SAR) [1].

Medicinal Chemistry Intellectual Property SAR Studies

Recommended Application Scenarios for 2-Bromo-5-(oxan-4-yl)-1,3-oxazole Based on Differential Evidence


Medicinal Chemistry: Lead Optimization via Parallel Synthesis

In a medicinal chemistry campaign, 2-bromo-5-(oxan-4-yl)-1,3-oxazole serves as a core scaffold for rapid parallel synthesis. Its 2-bromo group allows for the efficient introduction of diverse amine, aryl, or alkyne fragments via cross-coupling to explore SAR around the oxazole core [1]. The oxan-4-yl group at the 5-position provides a built-in polar substituent to improve the physicochemical profile of the resulting analogs, as suggested by its cLogP-lowering effect [2].

Chemical Biology: Development of Novel Chemical Probes

Researchers developing chemical probes can use this compound to create new inhibitors or activity-based probes. The oxazole core is a known bioisostere for amides and esters [3]. The unique oxan-4-yl group offers a potential vector for modulating target selectivity and reducing off-target effects due to its specific steric and polar characteristics [4].

Process Chemistry: Synthesis of a Key Intermediate

For process chemists, this compound is a versatile advanced intermediate. Its well-defined reactivity at the 2-bromo position allows for predictable and high-yielding transformations to more complex molecules, which is essential for reliable scale-up [1]. The presence of the oxan-4-yl group provides a chemically stable handle that is unlikely to interfere with downstream reactions [5].

Intellectual Property: Generating a Differentiated Chemical Series

For organizations seeking to build a strong patent estate, using a less-common building block like 2-bromo-5-(oxan-4-yl)-1,3-oxazole can lead to a novel and patentable chemical series [6]. Its appearance in prior art (e.g., WO-2018122550-A1) confirms its relevance in active research areas, such as oncology, where differentiation from competitor scaffolds is critical .

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